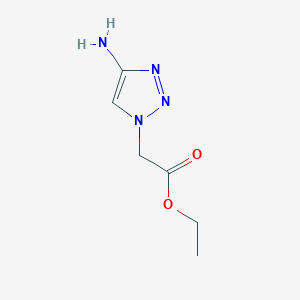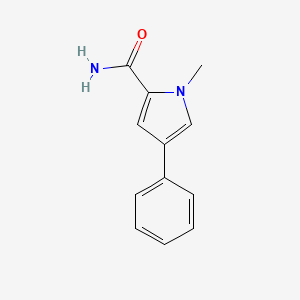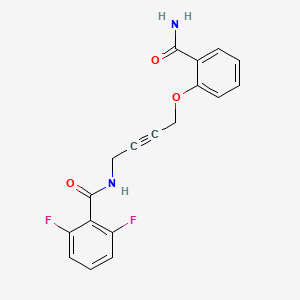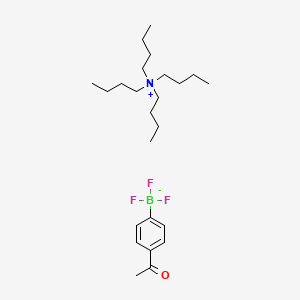
1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2-Furoyl)piperazine” is a compound used in laboratory chemicals . It has a molecular formula of C9H12N2O2 .
Synthesis Analysis
While specific synthesis methods for “1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine” were not found, there are studies on the synthesis of related compounds such as "1-(2-Furoyl)piperazine" .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine, as a derivative within the tetrahydroquinoline family, plays a significant role in chemical synthesis and the study of complex organic reactions. One noteworthy application is its involvement in the construction of isoindolo[1,2-a]isoquinoline alkaloids through the intramolecular Diels–Alder reaction of furan (IMDAF), which proceeds under mild conditions, demonstrating its utility in synthesizing complex molecular architectures (Zubkov et al., 2009). Similarly, its application in tandem addition-cyclization reactions initiated by photochemical electron transfer (PET) for the synthesis of polycyclic molecules and tetrahydroquinolines showcases its versatility in organic synthesis, where it serves as a key intermediate for the diastereoselective generation of complex structures (Bertrand et al., 2000).
Catalytic Reactions and Medicinal Chemistry
In the field of medicinal chemistry, 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine derivatives have been explored for their potential as anticancer agents. Research has focused on synthesizing substituted tetrahydroisoquinolines with various modifications to explore their cytotoxic activities against different cancer cell lines. This research underscores the compound's relevance in drug development and its contribution to identifying novel therapeutic agents (Redda et al., 2010).
Role in Natural Product Synthesis and Biological Studies
Further extending its application, 1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine and its derivatives have been implicated in the synthesis of natural products and alkaloids. The molecule's structural motif is commonly found in biologically active compounds, which include natural products with diverse biological activities. Studies have shown its utility in synthesizing tetrahydroquinoline scaffolds that exhibit antitubercular activity, indicating its significant role in the development of new antimicrobial agents (Kumar et al., 2011).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It’s structurally similar to prazosin , a well-known antihypertensive agent. Prazosin primarily targets alpha-adrenergic receptors, which play a crucial role in regulating blood pressure .
Mode of Action
Prazosin acts as an antagonist at alpha-adrenergic receptors, blocking the binding of norepinephrine and leading to vasodilation and a decrease in blood pressure .
Biochemical Pathways
Furanic compounds, including those with a piperazine ring, have been shown to be metabolized by microorganisms, leading to the production of various metabolites . These metabolites can further participate in various biochemical reactions, potentially affecting multiple pathways.
Pharmacokinetics
The pharmacokinetics of structurally similar compounds like prazosin could provide some insights . The bioavailability of such compounds can be influenced by factors such as solubility, stability, and the presence of transporters.
Result of Action
Some derivatives of 1-(2-furoyl)piperazine have shown considerable inhibition of butyrylcholinesterase enzyme , which could potentially lead to effects on neural signaling.
Eigenschaften
IUPAC Name |
(7-amino-3,4-dihydro-2H-quinolin-1-yl)-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-11-6-5-10-3-1-7-16(12(10)9-11)14(17)13-4-2-8-18-13/h2,4-6,8-9H,1,3,7,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOLELXTLALXFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Furoyl)-1,2,3,4-tetrahydroquinolin-7-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2924760.png)
![4-[Bis(2-methoxyethyl)amino]-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2924762.png)

![5-((5-Chlorothiophen-2-yl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2924764.png)

![N-(2,3-dimethylphenyl)-4-[methyl-(4-methylphenyl)sulfonylamino]butanamide](/img/structure/B2924767.png)
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2924770.png)

![4-(4-(dimethylamino)phenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2924773.png)

![N-(naphthalen-1-yl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2924775.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2924776.png)
![N-(o-tolyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2924782.png)
